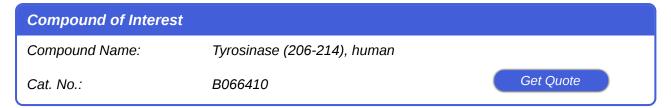


Application Notes and Protocols for Tyrosinase (206-214) Peptide in Cytotoxicity Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tyrosinase (206-214) peptide, with the amino acid sequence AFLPWHRLF, is a key human tyrosinase epitope. This peptide is recognized by HLA-A24 restricted, tumor-infiltrating lymphocytes (TILs), making it a significant target in the field of cancer immunotherapy, particularly for melanoma.[1][2][3] Its ability to be presented by HLA-A24 molecules on the surface of melanoma cells allows for specific recognition and subsequent elimination by cytotoxic T lymphocytes (CTLs). These application notes provide detailed protocols for utilizing the Tyrosinase (206-214) peptide in various in vitro cytotoxicity assays to evaluate the efficacy of CTL-mediated killing of target cells. This peptide serves as a vital tool for generating melanoma-specific T cells for adoptive immunotherapy and for the development of peptide-based vaccines for HLA-A24 positive melanoma patients.[2]

Data Presentation: In Vitro Cytotoxicity of Tyrosinase (206-214)-Specific CTLs

The following table summarizes representative quantitative data from a chromium-51 release assay, a standard method for quantifying cell-mediated cytotoxicity. The data illustrates the specific lysis of HLA-A24 positive target cells pulsed with the Tyrosinase (206-214) peptide by peptide-specific CTLs at various effector to target (E:T) ratios.



Effector to Target (E:T) Ratio	Target Cells	% Specific Lysis (Mean ± SD)
40:1	T2 cells + Tyrosinase (206- 214)	65 ± 4.2
20:1	T2 cells + Tyrosinase (206- 214)	48 ± 3.5
10:1	T2 cells + Tyrosinase (206- 214)	32 ± 2.8
5:1	T2 cells + Tyrosinase (206- 214)	18 ± 2.1
40:1	T2 cells (unpulsed)	5 ± 1.2
40:1	HLA-A24+ Tyrosinase+ Melanoma Cells	55 ± 3.9
40:1	HLA-A24- Tyrosinase+ Melanoma Cells	8 ± 1.5

Note: The data presented is illustrative and compiled from typical results seen in chromium-51 release assays for melanoma-associated antigen peptides.

Experimental Protocols

Generation of Tyrosinase (206-214)-Specific Cytotoxic T Lymphocytes (CTLs)

Objective: To generate a population of CTLs from peripheral blood mononuclear cells (PBMCs) that are specific for the Tyrosinase (206-214) peptide presented by HLA-A24.

Materials:

- Peripheral blood from a healthy HLA-A24 positive donor
- Ficoll-Paque PLUS



- RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine,
 100 U/mL penicillin, and 100 μg/mL streptomycin
- Tyrosinase (206-214) peptide (AFLPWHRLF)
- Recombinant human Interleukin-2 (IL-2)
- Recombinant human Interleukin-7 (IL-7)
- T2 cells (HLA-A24 transfected, TAP-deficient) as antigen-presenting cells (APCs)

Protocol:

- Isolate PBMCs: Isolate PBMCs from heparinized peripheral blood by density gradient centrifugation using Ficoll-Paque PLUS.
- Prepare Antigen-Presenting Cells (APCs):
 - Culture T2 cells in complete RPMI 1640 medium.
 - \circ Pulse the T2 cells with 10 μ g/mL of Tyrosinase (206-214) peptide for 2 hours at 37°C in a humidified 5% CO2 incubator.
 - Irradiate the peptide-pulsed T2 cells (e.g., 30 Gy) to prevent their proliferation.
- · Co-culture of PBMCs and APCs:
 - Co-culture 2 x 10⁶ PBMCs/mL with 2 x 10⁵ irradiated, peptide-pulsed T2 cells/mL in complete RPMI 1640 medium supplemented with 10 ng/mL of IL-7.
- CTL Expansion:
 - After 3 days of co-culture, add recombinant human IL-2 to a final concentration of 50 U/mL.
 - Restimulate the cultures every 7-10 days with irradiated, peptide-pulsed T2 cells and continue to supplement with IL-2.



 Assess Specificity: After 2-3 rounds of stimulation, assess the specificity of the CTLs by IFNy ELISpot or intracellular cytokine staining after stimulation with peptide-pulsed T2 cells.

Chromium-51 Release Assay

Objective: To quantify the cytotoxic activity of Tyrosinase (206-214)-specific CTLs against peptide-pulsed target cells.

Materials:

- Tyrosinase (206-214)-specific CTLs (effector cells)
- T2 cells (HLA-A24+) or an HLA-A24+ melanoma cell line (target cells)
- Sodium Chromate (⁵¹Cr)
- Tyrosinase (206-214) peptide
- Complete RPMI 1640 medium
- 96-well V-bottom plates
- Gamma counter

Protocol:

- Target Cell Labeling:
 - Resuspend 1 x 10⁶ target cells in 100 μL of complete medium.
 - Add 100 μCi of ⁵¹Cr and incubate for 1-1.5 hours at 37°C, mixing gently every 15-20 minutes.
 - Wash the labeled target cells three times with complete medium to remove unincorporated
 ⁵¹Cr.
 - Resuspend the cells to a final concentration of 1 x 10^5 cells/mL.
- Peptide Pulsing of Target Cells:



- Incubate the ⁵¹Cr-labeled T2 cells with 10 µg/mL of Tyrosinase (206-214) peptide for 1 hour at 37°C.
- Cytotoxicity Assay Setup:
 - $\circ\,$ Plate 1 x 10^4 peptide-pulsed target cells (100 $\mu L)$ in each well of a 96-well V-bottom plate.
 - Add effector cells (CTLs) at various E:T ratios (e.g., 40:1, 20:1, 10:1, 5:1) in a volume of 100 μL.
 - Controls:
 - Spontaneous Release: Target cells with medium only.
 - Maximum Release: Target cells with 1% Triton X-100.
 - Negative Control: Unpulsed target cells with effector cells at the highest E:T ratio.
- Incubation: Centrifuge the plate at 100 x g for 3 minutes to facilitate cell-cell contact and incubate for 4 hours at 37°C in a humidified 5% CO2 incubator.
- Harvesting and Counting:
 - Centrifuge the plate at 500 x g for 5 minutes.
 - \circ Carefully collect 100 μL of the supernatant from each well and transfer to tubes for gamma counting.
- Calculation of Specific Lysis:
 - Calculate the percentage of specific lysis using the formula: % Specific Lysis =
 [(Experimental Release Spontaneous Release) / (Maximum Release Spontaneous Release)] x 100

LDH Cytotoxicity Assay

Objective: To provide a non-radioactive method for quantifying CTL-mediated cytotoxicity.



Materials:

- Tyrosinase (206-214)-specific CTLs (effector cells)
- T2 cells (HLA-A24+) or an HLA-A24+ melanoma cell line (target cells)
- Tyrosinase (206-214) peptide
- Phenol-free RPMI 1640 medium with 2% FBS
- LDH Cytotoxicity Assay Kit
- 96-well flat-bottom plate
- Plate reader

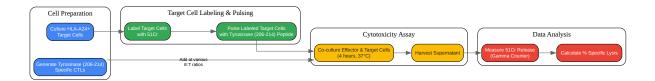
Protocol:

- Cell Preparation:
 - Prepare effector and target cells as described for the Chromium-51 release assay.
 - Pulse target cells with 10 µg/mL of Tyrosinase (206-214) peptide for 1 hour at 37°C.
- Assay Setup:
 - \circ Plate 1 x 10⁴ peptide-pulsed target cells (50 μ L) in a 96-well flat-bottom plate.
 - Add effector cells at various E:T ratios in 50 μL.
 - Controls:
 - Spontaneous LDH Release: Target cells with medium only.
 - Maximum LDH Release: Target cells with lysis buffer provided in the kit.
 - Effector Cell Spontaneous Release: Effector cells with medium only.
 - Medium Background: Medium only.



- Incubation: Incubate the plate for 4-6 hours at 37°C in a humidified 5% CO2 incubator.
- LDH Measurement:
 - Centrifuge the plate at 250 x g for 5 minutes.
 - Transfer 50 μL of the supernatant to a new 96-well flat-bottom plate.
 - Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
 - Incubate for 30 minutes at room temperature, protected from light.
 - Add the stop solution provided in the kit.
- Data Analysis:
 - Measure the absorbance at 490 nm using a plate reader.
 - Calculate the percentage of specific cytotoxicity using the formula: % Cytotoxicity =
 [(Experimental Effector Spontaneous Target Spontaneous) / (Maximum Target
 Spontaneous)] x 100

Visualization of Key Processes Experimental Workflow: Chromium-51 Release Assay

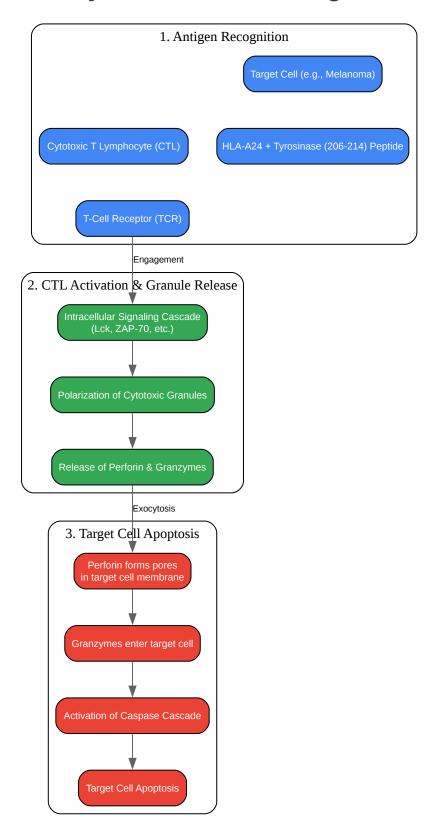


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Caption: Workflow of the Chromium-51 Release Cytotoxicity Assay.

Signaling Pathway: CTL-Mediated Target Cell Killing





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